

Application Notes and Protocols for 3-Aminopentanoic Acid Derivatives in Pharmaceutical Research

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Compound of Interest

Compound Name: 3-Aminopentanoic acid

Cat. No.: B177132

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These application notes provide a comprehensive overview of the utilization of **3-aminopentanoic acid** derivatives as pharmaceutical intermediates, with a specific focus on their application in the development of novel antimicrobial agents. While **3-aminopentanoic acid** itself is a valuable building block, its derivatives, particularly those incorporating a 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, have demonstrated significant potential in addressing the challenge of multidrug-resistant pathogens.

Introduction to 3-Aminopentanoic Acid Derivatives in Antimicrobial Drug Discovery

3-Aminopentanoic acid and its analogs are β -amino acids that serve as versatile scaffolds in medicinal chemistry. Their inherent structural features allow for the creation of diverse chemical libraries with a range of pharmacological activities. Recent research has highlighted the potent antimicrobial properties of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives against a spectrum of clinically relevant bacteria and fungi, including drug-resistant strains. These compounds represent a promising new class of antimicrobial agents that warrant further investigation and development.

Data Presentation: Antimicrobial Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Hydrazone Derivatives

The following table summarizes the in vitro antimicrobial activity of a series of hydrazone derivatives synthesized from an N-(4-hydroxyphenyl)- β -alanine hydrazide intermediate. The data is presented as Minimum Inhibitory Concentration (MIC) in μ g/mL, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ID	Derivative Structure	S. aureus (MRSA)	E. faecalis (VRE)	E. coli	K. pneumoniae	P. aeruginosa	A. baumannii	C. auris
Derivative 14	2-furyl hydrazone	1	0.5	8	16	32	16	8
Derivative 15	2-thienyl hydrazone	8	2	32	32	64	32	16
Derivative 16	2-pyridyl hydrazone	4	1	16	64	64	64	32

Data sourced from a study on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which showed structure-dependent antimicrobial activity against ESKAPE group bacteria and drug-resistant Candida species.[\[1\]](#)[\[2\]](#)

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and a representative antimicrobial hydrazone derivative.

Protocol 1: Synthesis of N-(4-hydroxyphenyl)- β -alanine hydrazide (Intermediate 3)

This protocol describes the synthesis of the key hydrazide intermediate from N-(4-hydroxyphenyl)- β -alanine methyl ester.

Materials:

- N-(4-hydroxyphenyl)- β -alanine methyl ester (Intermediate 2)
- Hydrazine hydrate (80% solution)
- Methanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Filtration apparatus

Procedure:

- In a round-bottom flask, suspend N-(4-hydroxyphenyl)- β -alanine methyl ester (1.0 equivalent) in methanol.
- To the stirred suspension, add hydrazine hydrate (10-20 equivalents).
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- The precipitated product is collected by filtration.
- Wash the solid product with cold methanol and dry under vacuum to yield N-(4-hydroxyphenyl)- β -alanine hydrazide as a white solid.

Protocol 2: Synthesis of 3-((4-hydroxyphenyl)amino)-N'-(furan-2-ylmethylene)propanehydrazide (Derivative 14)

This protocol details the synthesis of a potent antimicrobial hydrazone derivative from the hydrazide intermediate.

Materials:

- N-(4-hydroxyphenyl)-β-alanine hydrazide (Intermediate 3)
- Furan-2-carbaldehyde
- Methanol
- Glacial acetic acid (catalytic amount)
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating plate
- Filtration apparatus

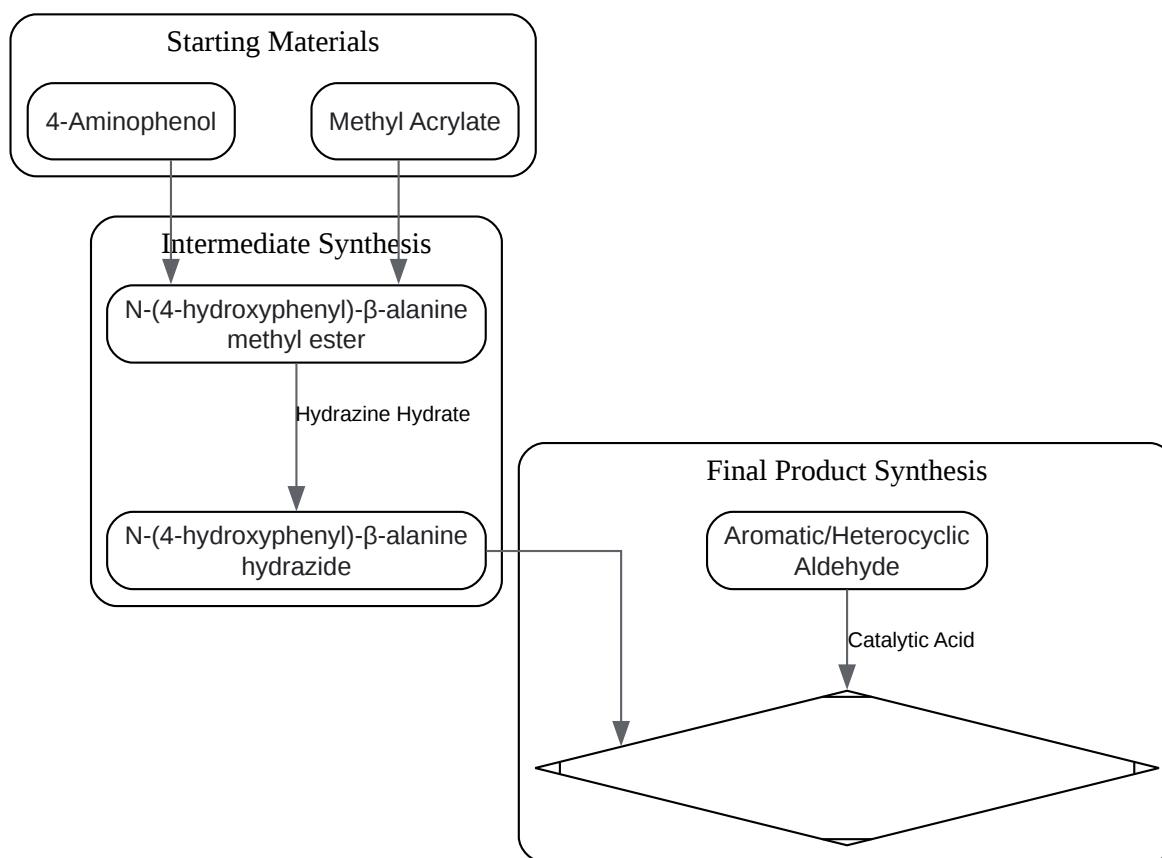
Procedure:

- Dissolve N-(4-hydroxyphenyl)-β-alanine hydrazide (1.0 equivalent) in methanol in a round-bottom flask.
- Add furan-2-carbaldehyde (1.0-1.2 equivalents) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
- Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- The resulting solid precipitate is collected by filtration.

- Wash the product with cold methanol and dry under vacuum to obtain the purified hydrazone derivative.

Mandatory Visualizations

Logical Relationship: Synthetic Pathway to Antimicrobial Hydrazones

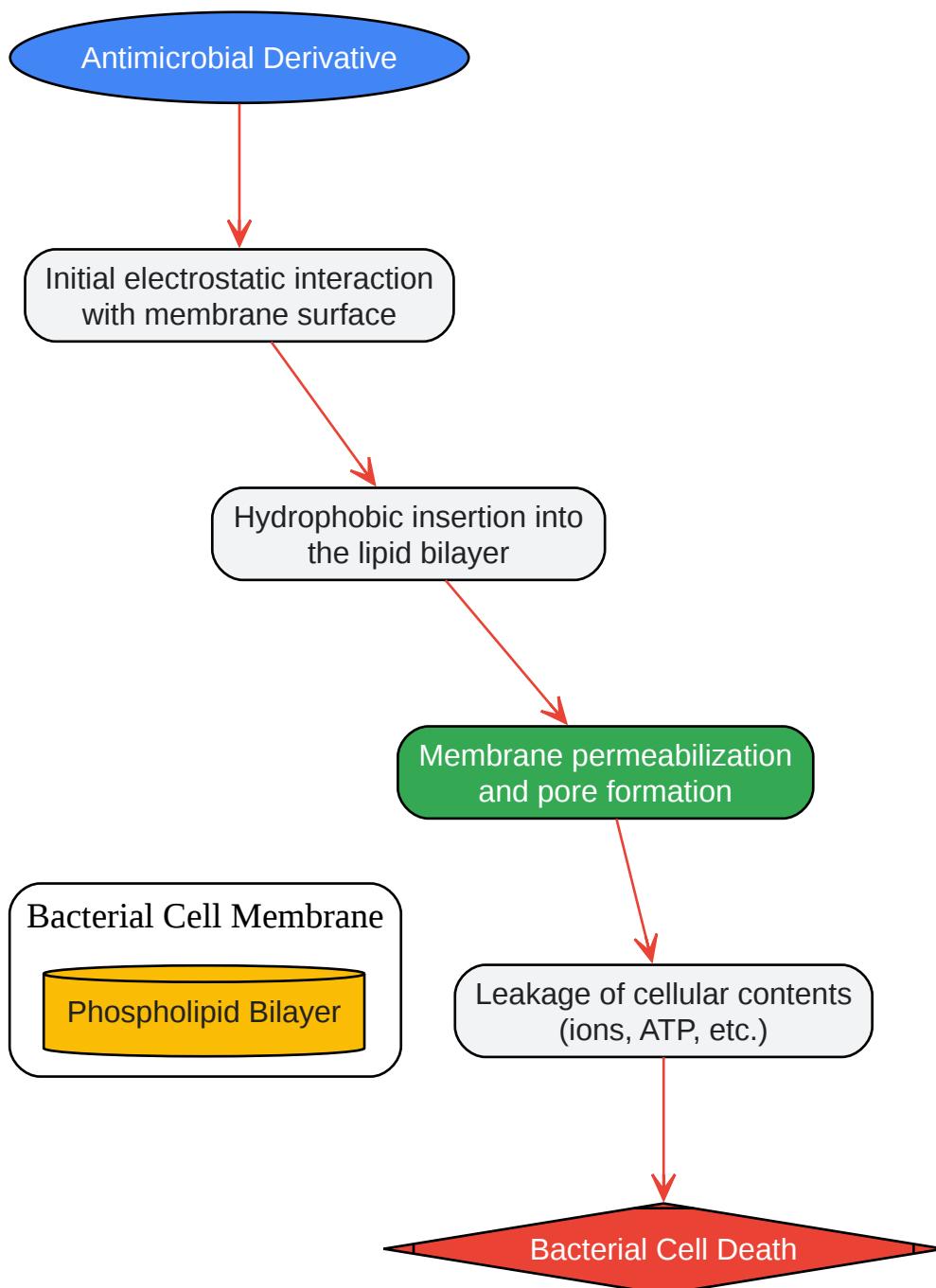


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Caption: Synthetic workflow for the preparation of antimicrobial hydrazone derivatives.

Proposed Mechanism of Action: Bacterial Membrane Disruption

While the exact mechanism for this specific class of compounds is still under investigation, a common mode of action for antimicrobial peptides and some β -amino acid derivatives is the disruption of the bacterial cell membrane.[1][3]



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Caption: Postulated mechanism of bacterial cell membrane disruption.

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